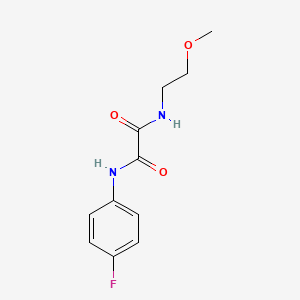

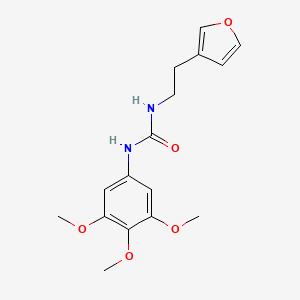

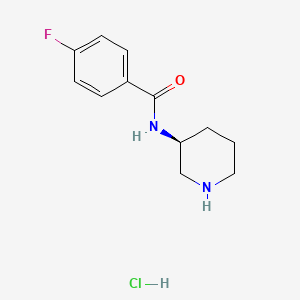

N-(4-fluorophenyl)-N'-(2-methoxyethyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-N'-(2-methoxyethyl)ethanediamide, commonly known as FMAE, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. FMAE is a derivative of ethylenediamine and is considered a promising candidate for drug development due to its unique properties.

Scientific Research Applications

Chemical and Molecular Studies

Structure and Molecular Geometry : Research by Ross et al. (1996) explores the molecular structure of related compounds, providing insights into the geometry and bonding properties of similar chemical structures (Ross et al., 1996).

Inhibitor Development : Schroeder et al. (2009) discuss the discovery of selective inhibitors for kinase enzymes, highlighting the role of similar fluorophenyl compounds in medicinal chemistry (Schroeder et al., 2009).

Synthesis and Reactivity

Synthetic Methods and Reactivity : Bustelo et al. (2007) demonstrate the synthesis of various organic compounds, which may include similar fluorophenyl structures, emphasizing their reactivity and potential applications (Bustelo et al., 2007).

Antimicrobial Activity and Synthesis : A study by Nagamani et al. (2018) on the synthesis of compounds with fluorophenyl groups and their antimicrobial activity highlights the potential biological applications of these compounds (Nagamani et al., 2018).

Metalation and Electrophilic Substitution

Metalation Reactions : Marzi et al. (2001) discuss the metalation of MOM-protected fluorophenols, which could be relevant for similar fluorophenyl compounds in terms of reactivity and coordination chemistry (Marzi et al., 2001).

Sonochemical Synthesis Advantages : Jarag et al. (2011) focus on the synthesis of chalcone derivatives using fluorophenyl groups, highlighting the benefits of sonochemical methods over conventional synthesis (Jarag et al., 2011).

Environmental and Analytical Applications

- Herbicide Detection in Natural Water : Zimmerman et al. (2002) provide methods for the detection of herbicides containing fluorophenyl groups in natural water, indicating the environmental monitoring and analytical applications of these compounds (Zimmerman et al., 2002).

Neurological Research

- Neurological Imaging in Alzheimer's Disease : Kepe et al. (2006) used a fluorophenyl-based molecular imaging probe to study serotonin receptors in the brains of Alzheimer's disease patients, demonstrating the use of such compounds in neurological research (Kepe et al., 2006).

properties

IUPAC Name |

N'-(4-fluorophenyl)-N-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c1-17-7-6-13-10(15)11(16)14-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUIXEVRDHJGAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2637438.png)

![{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride](/img/structure/B2637442.png)

![4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2637444.png)

![1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2637453.png)

![N-cyclohexyl-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2637456.png)